

2-Propylhept-2-enal IUPAC nomenclature

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Compound Focus: 2-Propylhept-2-enal

CAS No.: 34880-43-8

Cat. No.: S774502

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Chemical Identity and Stereoisomers

2-Propylhept-2-enal is an organic compound with the molecular formula **C₁₀H₁₈O** and a molecular weight of approximately **154.25 g/mol** [1] [2] [3]. It exists as stereoisomers, distinguished by the configuration of its double bond.

The table below summarizes the key identifiers for its two primary stereoisomers:

Property	(E)-2-Propylhept-2-enal	(Z)-2-Propylhept-2-enal
CAS Registry Number	64935-37-1 [1] [3]	34880-43-8 [2] [4]
Other CAS RNs	-	95667-14-4, 35959-85-4 [2]
IUPAC Name	(E)-2-Propylhept-2-enal [1]	(2Z)-2-Propyl-2-heptenal [2]
Synonym	2-Heptenal, 2-propyl-, (E)- [3]	2-Heptenal, 2-propyl- [2]
InChIKey	GADNZGQWPNTMCH-CSKARUKUSA-N [1] [3]	Information missing from search results
SMILES	<chem>C(\C=C/CCCC)C=O)CC</chem> [3]	Information missing from search results

Calculated Physical Properties (for (E)-isomer): One source provides the following calculated properties for the (E)-isomer: a density of **0.837 g/cm³**, a boiling point of **224.321 °C** at 760 mmHg, and a flash point of **66.812 °C** [3].

IUPAC Nomenclature Breakdown

The systematic name "**2-propylhept-2-enal**" is constructed based on IUPAC rules [5] [6]:

- **hept:** The **root word** indicates the parent chain is seven carbon atoms long.
- **-2-en:** The **infix "-en-"** and the locant "2" specify a double bond between carbons 2 and 3 of the parent chain.
- **-al:** The **suffix "-al"** denotes the presence of an aldehyde functional group (-CHO), which is assigned the lowest possible number (carbon #1).
- **2-propyl-:** The **prefix** indicates a propyl group (-CH₂CH₂CH₃) attached to carbon #2 of the parent chain.

IUPAC Name:	2-propyl	hept	-2-	en	al
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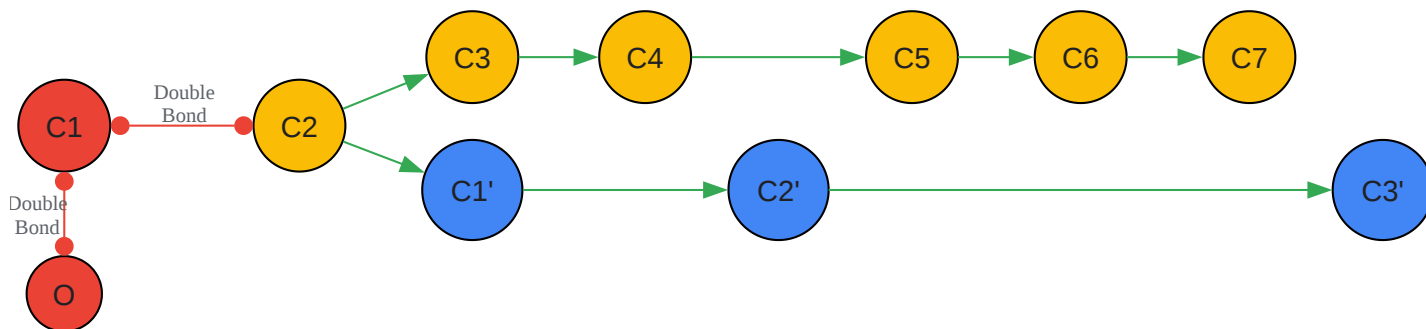
Functional Group (Suffix)	Parent Chain (Root)	Unsaturation (Infix)	Substituent (Prefix)
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IUPAC name structure breakdown

Interpreting the Structural Formula

To visualize the carbon skeleton and bonding described by the IUPAC name and SMILES string:



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Molecular structure of **2-propylhept-2-enal**. Red: aldehyde group. Blue: propyl substituent. Yellow: parent carbon chain. Green: double bond.

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References

1. (E)- 2 - Propylhept - 2 - enal [webbook.nist.gov]
2. (2 Z)- 2 -Propyl- 2 -heptenal | C10H18O | ChemSpider [chemspider.com]
3. CAS # 64935-37-1, (E)- 2 - Propylhept - 2 - Enal : more information. [chemblink.com]
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5. 10.3 Nomenclature of Hydrocarbons and Alkyl Halides – CHEM 1114... [pressbooks.bccampus.ca]
6. of Organic Compounds - GeeksforGeeks IUPAC Nomenclature [geeksforgeeks.org]

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